2-Fluoro-5-(2-piperidyl)phenylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15FN2 |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
2-fluoro-5-piperidin-2-ylaniline |
InChI |
InChI=1S/C11H15FN2/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6,13H2 |
InChI Key |
MJEXCDKATSBCAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC(=C(C=C2)F)N |
Origin of Product |
United States |
Computational and Theoretical Investigations of 2 Fluoro 5 2 Piperidyl Phenylamine
Quantum Chemical Calculation Frameworks
The foundation of modern computational chemistry lies in a set of robust theoretical frameworks that approximate solutions to the Schrödinger equation for complex molecules. The choice of method is critical for balancing computational cost with the accuracy of the results.
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its favorable balance of accuracy and computational efficiency. mdpi.com Unlike more traditional ab initio methods that deal with the complex many-electron wavefunction, DFT calculates the total energy of a molecule based on its electron density. This approach allows for the investigation of relatively large molecular systems. mdpi.com
For 2-Fluoro-5-(2-piperidyl)phenylamine, DFT is employed to determine its optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. From this optimized structure, a wide range of electronic properties can be calculated. Theoretical calculations for related compounds have been carried out using the popular density functional theory method, Beck's-3-parameter-Lee Yang Parr (B3LYP). DFT serves as the engine for deriving crucial reactivity descriptors, such as orbital energies and atomic charges, providing a comprehensive electronic profile of the molecule.
In quantum chemical calculations, a basis set is a collection of mathematical functions used to construct the molecular orbitals. The choice of basis set is a critical parameter that directly influences the accuracy of the theoretical results. A larger, more flexible basis set can provide a more accurate description of the electron distribution, particularly for atoms with many electrons or for describing subtle electronic effects, but at a higher computational cost.
Commonly used basis sets in DFT studies include the Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p). researchgate.net The notation indicates the number of functions used to describe the core and valence electrons and the inclusion of polarization functions ('d,p') and diffuse functions ('++'). Polarization functions allow for non-uniform distortion of atomic orbitals within the molecule, which is essential for accurately modeling chemical bonds, while diffuse functions are important for describing anions and weak non-covalent interactions. For a molecule containing electronegative atoms like fluorine and nitrogen, such as this compound, the selection of a basis set with adequate polarization and diffuse functions is crucial for obtaining a reliable description of its electronic structure.
Conformational Analysis and Topological Investigations
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as it can dictate its biological activity and physical properties.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for performing conformational analysis. researchgate.net These methods can predict the relative energies of different conformers and identify the most stable (lowest energy) conformation. For fluorinated piperidines, computational analysis has shown that the conformational preferences are influenced by a combination of electrostatic interactions, hyperconjugation, and steric factors. d-nb.inforesearchgate.net The solvent environment can also play a significant role in determining the favored conformation. nih.gov
Molecular Dynamics Simulations for Conformational Space
Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can provide a detailed picture of the conformational landscape and how it changes in response to the environment.
Key insights from MD simulations include:
Exploration of Conformational Space: MD simulations can explore a wide range of possible conformations, providing a more complete understanding of the molecule's flexibility and accessible shapes.
Solvent Effects: These simulations can explicitly model the effect of solvent molecules on the conformational preferences of the solute.
Thermodynamic Properties: MD can be used to calculate thermodynamic properties such as free energy differences between different conformational states.
For instance, understanding the conformational behavior of fluorinated piperidines has been aided by systematic computational analysis, which can be complemented by MD simulations to explore the dynamic interplay of forces governing their structure. researchgate.netnih.gov
Molecular Interactions and Scaffold Design Principles
Structure-Activity Relationship (SAR) Studies for Piperidine (B6355638) and Fluorophenylamine Scaffolds
The piperidine ring is a cornerstone in medicinal chemistry, present in over 70 approved drugs. nih.govenamine.net Its prevalence is due to its ability to serve as a versatile scaffold whose biological activity can be finely tuned by the placement and nature of its substituents. nih.govresearchgate.net Structure-Activity Relationship (SAR) studies consistently demonstrate that the biological properties of piperidine derivatives are highly dependent on the type and location of these substituents on the heterocyclic ring. researchgate.net
Key SAR insights for the piperidine scaffold include:
Stereochemistry: The introduction of chiral centers into the piperidine ring can significantly influence biological activity and selectivity. thieme-connect.comresearchgate.net For instance, in a series of HIV-1 protease inhibitors, compounds with an (R)-piperidine derivative at the P2-ligand position showed substantially greater potency—in one case a 120-fold improvement—compared to their (S)-configuration counterparts. nih.gov
Substitution Position: Altering substituent positions can dramatically impact efficacy. In one study of farnesyltransferase inhibitors, moving the nitrogen atom within a pyridylmethyl group attached to the piperidine nitrogen led to a complete loss of activity. acs.org Similarly, introducing a substituent at the 2-position of the piperidine ring has been shown to enhance aqueous solubility in certain measles virus inhibitors. thieme-connect.com
N-Substitution: The group attached to the piperidine nitrogen is critical. Methylation of the piperidine nitrogen in a series of HIV-1 protease inhibitors consistently led to decreased activity. nih.gov In another series of σ1 receptor ligands, 1-methylpiperidines demonstrated high affinity, whereas derivatives with a proton or an ethyl group on the nitrogen had considerably lower affinity. nih.gov
The fluorophenylamine scaffold contributes its own set of crucial properties. The introduction of fluorine into a drug candidate is a common strategy to enhance pharmacokinetic and pharmacodynamic profiles. researchgate.netresearchgate.net The powerful electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, influence molecular conformation, and increase metabolic stability by blocking labile sites. researchgate.netcapes.gov.brnih.gov SAR for fluorinated aromatic compounds often reveals that the position of the fluorine atom is critical for optimizing target binding and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net
Table 1: Impact of Piperidine Stereochemistry on HIV-1 Protease Inhibition
| Compound | Piperidine Configuration | P2-Ligand | IC₅₀ (nM) |
|---|---|---|---|
| 22a | (R) | piperidine-3-carboxamide | 3.61 |
| 23a | (S) | piperidine-3-carboxamide | >440 |
Data sourced from a study on HIV-1 protease inhibitors, illustrating the critical role of stereochemistry in binding affinity. nih.gov
Molecular Docking and Binding Affinity Analysis
Molecular docking simulations provide critical insights into how a ligand like 2-Fluoro-5-(2-piperidyl)phenylamine might bind to a biological target at the atomic level. These computational studies help rationalize SAR data and guide the design of more potent and selective molecules. nih.govnih.govresearchgate.netmdpi.com
The strength of association between a ligand and its receptor, known as affinity, is governed by intermolecular forces. youtube.com For piperidine-containing scaffolds, molecular docking studies frequently highlight the importance of specific interactions:
Hydrogen Bonding: The nitrogen atom of the piperidine ring and the amine of the phenylamine group can act as hydrogen bond acceptors and donors, respectively. These interactions with complementary amino acid residues (like aspartic acid or serine) in a receptor's binding pocket are often crucial for anchoring the ligand. youtube.com
Hydrophobic Interactions: The carbon framework of the piperidine ring can engage in favorable hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine within the binding site. nih.gov
CH-π Interactions: An interaction between the C-H bonds of the piperidine ring and the aromatic face of amino acids like phenylalanine, tyrosine, or tryptophan can contribute significantly to binding affinity. mit.edu
In a study of σ1 receptor ligands, molecular dynamics simulations revealed that the piperidine N-atom and its substituents form key interactions within a lipophilic binding pocket composed of residues like Leu105, Leu182, and Tyr206. nih.gov Similarly, docking of HIV-1 protease inhibitors showed that a piperidine ligand could perfectly fill the S2 subsite pocket, forming strong interactions consistent with its potent activity. nih.gov
Selectivity is a crucial attribute for a drug candidate, minimizing off-target effects. The structural features of the this compound scaffold can be tuned to achieve selectivity for a specific receptor subtype. For example, in the development of sigma receptor ligands, replacing a piperazine (B1678402) ring with a more rigid N-methyl piperidine scaffold led to derivatives with high affinity for the S1R subtype and significant selectivity over the S2R subtype. unict.it The benzyl (B1604629) derivative in this series demonstrated sub-nanomolar affinity for S1R with complete selectivity over S2R. unict.it This highlights how subtle changes to the piperidine scaffold can modulate the binding profile, allowing for the precise targeting of one receptor over another. nih.gov
Design of Functional Analogues and Molecular Hybridization Strategies
The creation of functional analogues is a core component of medicinal chemistry, aimed at optimizing the properties of a lead compound. For piperidine-based molecules, this can involve synthesizing a library of derivatives with varied substituents to improve potency, solubility, or metabolic stability. enamine.netpharmaceutical-business-review.com
Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity or a dual mode of action. A relevant example is the design of compounds linking a piperidine ring to a 1,2,3-triazole ring. researchgate.net This approach leverages the favorable binding characteristics of the piperidine scaffold while introducing new interaction possibilities through the triazole moiety. Such strategies could be applied to this compound by linking it to other known pharmacophores to create novel analogues with tailored biological activities.
Role of Fluorine in Modulating Molecular Interactions and Reactivity
The single fluorine atom in this compound is not a passive substituent; it is a strategic addition that can profoundly influence the molecule's properties. researchgate.netnortheastern.edu Fluorine's high electronegativity and small size allow it to alter a molecule's electronic profile, conformation, and metabolic stability without adding significant steric bulk. capes.gov.bracs.org It can increase binding affinity through novel interactions, such as orthogonal multipolar C-F···C=O interactions with the protein backbone, and block metabolically labile positions, thereby increasing the compound's half-life. nih.govacs.org
One of the most significant roles of fluorine is its ability to modulate the pKa (a measure of acidity/basicity) of nearby functional groups through its powerful inductive electron-withdrawing effect. researchgate.netlibretexts.org For this compound, this has two primary consequences:
Basicity of the Phenylamine: The fluorine atom ortho to the amine group on the phenyl ring will decrease the electron density on the nitrogen, making the amine less basic. The pKa of an ionizable center is critical as it influences the compound's charge state at physiological pH, which in turn affects solubility, permeability, and receptor binding. researchgate.net
Basicity of the Piperidine Nitrogen: Although more distant, the electron-withdrawing effect of the fluorophenyl group can also slightly reduce the basicity of the piperidine nitrogen. It has been demonstrated that installing fluorine at the β or γ position relative to an amine can cause a significant drop in its pKa. cambridgemedchemconsulting.comnih.gov Reducing the basicity of a piperidine nitrogen has been shown in some cases to reduce off-target effects, such as hERG liability. cambridgemedchemconsulting.com
Table 2: Effect of Fluorination on pKa of Amines
| Compound Series | Position of Fluorine | Change in Basic pKa (ΔpKa) |
|---|---|---|
| PDE9 Inhibitors (pyrrolidines) | β or γ to amine | 1.1–3.3 unit decrease |
| Acyclic Amines | β to amine | ~1.2 unit decrease |
| Acyclic Amines | γ to amine | ~0.8 unit decrease |
This table presents generalized data from studies on various amine-containing compounds, demonstrating the consistent pKa-lowering effect of fluorine substitution. cambridgemedchemconsulting.comnih.gov
Influence on Hydrophobicity and Lipophilicity (e.g., ClogP Considerations)
Research Findings:
Calculated logP (ClogP) is a widely used metric to estimate a compound's hydrophobicity. While a specific ClogP for this compound is not documented in the reviewed literature, the contributions of its core fragments can be considered to approximate its lipophilic nature.
Interactive Data Table: Lipophilicity of Parent Fragments and Piperidine Bioisosteres
The following table presents the calculated and experimental lipophilicity values for compounds containing piperidine and its bioisosteric replacements, demonstrating the influence of the piperidine ring on lipophilicity. researchgate.net
| Compound/Fragment | Structure | ClogP | logD |
| Model Cpd w/ Piperidine (57) | 3.7 | 1.6 | |
| Model Cpd w/ 2-azaspiro[3.3]heptane (58) | 3.4 | 1.2 | |
| Model Cpd w/ 1-azaspiro[3.3]heptane (59) | 3.4 | 1.0 |
Data sourced from a study on bicyclic bioisosteres of piperidine. researchgate.net The model compound is N-(2,6-dimethylphenyl)acetamide substituted with the respective cyclic amine.
Conformational and Geometric Modulations
The three-dimensional structure of a molecule is fundamental to its interaction with biological targets. The substituents on the this compound scaffold impose significant conformational constraints and geometric preferences.
Research Findings:
The fluorine atom, despite its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), exerts powerful electronic effects that can modulate molecular conformation. tandfonline.comacs.org Its high electronegativity can lead to electrostatic interactions, such as dipole-dipole or hydrogen bonds, that stabilize specific rotamers. benthamscience.comacs.org For example, attractive interactions between fluorine and nearby hydrogen atoms have been noted to cause twisting of amide bonds from planarity in certain molecules. researchgate.net In the context of this compound, the ortho-fluorine atom can influence the orientation of the adjacent amine group and the rotational barrier of the C-N bond.
Bioisosterism in Scaffold Optimization
Bioisosterism, the strategy of exchanging one functional group for another with similar physicochemical properties, is a cornerstone of rational drug design used to optimize potency, selectivity, and pharmacokinetic profiles. ufrj.brnih.gov
Research Findings:
Fluorine as a Bioisostere: Fluorine is frequently used as a bioisostere for a hydrogen atom. acs.org This substitution is sterically conservative, but the profound difference in electronegativity alters the electronic properties of the scaffold. acs.org This can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through new electrostatic or hydrogen-bonding interactions. tandfonline.comacs.org The strategic placement of fluorine can lead to significant gains in potency, as seen in numerous approved drugs. nih.gov
Piperidine Bioisosteres: The piperidine ring itself is a common target for bioisosteric replacement to fine-tune a molecule's properties. researchgate.netblumberginstitute.org A key goal of such replacement is often to reduce lipophilicity while maintaining or improving other characteristics. A prominent example is the use of bicyclic amines to mimic the piperidine structure. For instance, 2-azaspiro[3.3]heptane was developed as a piperidine mimetic that occupies a similar chemical space but with reduced lipophilicity and, in a specific case, improved metabolic stability. researchgate.net
Interactive Data Table: Property Comparison of Piperidine and a Bioisostere
This table compares key properties of a model compound containing piperidine with its 2-azaspiro[3.3]heptane bioisostere, illustrating the utility of this strategy in scaffold optimization. researchgate.net
| Property | Compound with Piperidine (57) | Compound with 2-azaspiro[3.3]heptane (58) |
| logD | 1.6 | 1.2 |
| Aqueous Solubility (µM) | 16 | 21 |
| Metabolic Stability (% remaining after 1 hr) | 2 | 22 |
Data sourced from a study on bicyclic bioisosteres of piperidine. researchgate.net The model compound is N-(2,6-dimethylphenyl)acetamide substituted with the respective cyclic amine.
This data demonstrates that the bioisosteric replacement of piperidine successfully reduced lipophilicity and significantly enhanced metabolic stability, showcasing a practical application of scaffold optimization. researchgate.net Beyond spirocyclic systems, other saturated heterocycles can also serve as effective bioisosteres for the piperidine or piperazine ring. blumberginstitute.org This strategic modification of the this compound scaffold, either by replacing the piperidine ring or by altering other parts of the molecule through bioisosteric principles, represents a rational path toward optimizing its drug-like properties. ufrj.br
Derivatization Strategies and Functionalization Research
Methods for Introducing Diverse Functional Groups
The introduction of diverse functional groups onto the 2-Fluoro-5-(2-piperidyl)phenylamine scaffold can be achieved through several established synthetic methodologies. These modifications can significantly alter the molecule's polarity, steric profile, and potential for intermolecular interactions.
The primary amino group (-NH2) is a prime target for functionalization. Standard reactions involving this group include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can introduce a wide range of functionalities depending on the nature of the acylating agent.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
The secondary amine within the piperidine (B6355638) ring is also amenable to similar derivatization reactions, such as acylation and alkylation, further expanding the possibilities for structural diversification.
Furthermore, the aromatic ring can be functionalized. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles. berkeley.edu Additionally, the electron-donating nature of the amino group can direct electrophilic aromatic substitution to the positions ortho and para to it.
| Functionalization Site | Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Primary Amine (-NH2) | Acylation | Acetyl chloride, Benzoyl chloride | Amide |
| Primary Amine (-NH2) | Alkylation | Methyl iodide, Benzyl (B1604629) bromide | Secondary/Tertiary Amine |
| Piperidine Nitrogen | Acylation | Acetic anhydride | Amide |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Sodium methoxide, Sodium thiophenolate | Ether, Thioether |
| Aromatic Ring | Electrophilic Aromatic Substitution | Nitrating mixture (HNO3/H2SO4) | Nitro group |
Strategies for Enhancing Analytical Detectability via Derivatization
For quantitative analysis, particularly in complex biological matrices, the detectability of this compound by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can be significantly improved through derivatization.
Derivatization can enhance detectability by:
Improving Ionization Efficiency: Introducing a readily ionizable group can increase the signal intensity in mass spectrometry. For instance, derivatizing the primary amine with a tag that has a high proton affinity can improve detection in positive ion mode. nih.govresearchwithrowan.com
Introducing a Chromophore or Fluorophore: For UV-Vis or fluorescence detection, a chromophoric or fluorophoric moiety can be attached to the molecule.
Increasing Volatility: For GC-MS analysis, derivatization of the polar amine groups can increase the volatility of the compound.
A study on the derivatization of organic acids with N-(4-aminophenyl)piperidine demonstrated a significant enhancement in detection limits, with improvements ranging from 25- to 2100-fold in SFC-MS analysis. nih.gov This highlights the potential of using derivatizing agents that introduce a piperidine-containing tag to improve sensitivity. nih.govresearchwithrowan.com
| Analytical Technique | Derivatization Strategy | Example Reagent | Purpose |
|---|---|---|---|
| LC-MS | Introduction of a high proton affinity tag | Dansyl chloride | Enhance ionization efficiency |
| HPLC-UV | Attachment of a chromophore | 2,4-Dinitrofluorobenzene (DNFB) | Improve UV absorbance |
| HPLC-Fluorescence | Attachment of a fluorophore | Fluorescamine | Introduce fluorescence |
| GC-MS | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability |
Prodrug Design Principles Based on Intracellular Activation Mechanisms
Prodrug design is a strategy to improve the pharmacokinetic and pharmacodynamic properties of a drug. For a compound like this compound, prodrug strategies could be designed to leverage intracellular activation mechanisms, potentially leading to targeted drug release.
The primary and secondary amine groups are ideal handles for prodrug development. Common prodrug strategies for amines include the formation of:
Amides: These can be designed to be cleaved by specific intracellular enzymes like amidases.
Carbamates: These can also be susceptible to enzymatic hydrolysis.
N-Mannich bases: These can be designed to release the active amine upon changes in pH or enzymatic action.
Enaminones: These prodrugs can be more lipophilic than the parent drug, aiding in absorption, and can hydrolyze to release the amine. nih.gov
A key principle in prodrug design is to ensure that the prodrug itself is inactive and is efficiently converted to the active drug at the desired site of action. For intracellular activation, the prodrug should be stable in the systemic circulation but readily cleaved once it enters the target cells. This can be achieved by exploiting differences in enzyme expression or pH between the extracellular and intracellular environments. For example, some prodrugs are designed to be activated under the hypoxic conditions found in tumor tissues. nih.gov
| Prodrug Linkage | Activation Mechanism | Potential Advantage |
|---|---|---|
| Amide | Enzymatic hydrolysis (e.g., by amidases) | Controlled release of the active amine |
| Carbamate | Enzymatic or chemical hydrolysis | Tunable release rates |
| N-Mannich Base | pH-dependent or enzymatic hydrolysis | Targeted release in specific cellular compartments |
| Enaminone | Hydrolysis | Improved lipophilicity and absorption nih.gov |
Future Research Directions for 2 Fluoro 5 2 Piperidyl Phenylamine
Development of Novel Stereoselective Synthetic Pathways
The piperidine (B6355638) moiety in 2-Fluoro-5-(2-piperidyl)phenylamine contains a stereocenter, meaning the development of stereoselective synthetic methods is crucial for accessing enantiomerically pure forms of the compound. Future research will likely focus on creating more efficient and modular synthetic routes.
Furthermore, the use of chiral catalysts is a key area for advancement. For instance, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has shown promise in creating 3-substituted tetrahydropyridines with high enantioselectivity. acs.org Adapting such methods to synthesize the specific 2-substituted piperidine ring of the target molecule would be a significant breakthrough. acs.org Chemo-enzymatic strategies, which combine chemical synthesis with biocatalysis, also offer a powerful tool for the asymmetric dearomatization of pyridine (B92270) precursors to yield stereo-enriched piperidines. nih.gov
Future synthetic strategies will likely aim for:
High Modularity: Allowing for the easy variation of substituents on both the aniline (B41778) and piperidine rings.
Excellent Stereoselectivity: Achieving high enantiomeric excess to isolate specific stereoisomers.
A summary of potential stereoselective synthetic approaches is presented in the table below.
| Synthetic Approach | Key Features | Potential Advantages for this compound |
| Gold-Catalyzed Cyclization/Reduction nih.gov | One-pot synthesis of piperidin-4-ols. | High efficiency and modularity. |
| Rhodium-Catalyzed Asymmetric Carbometalation acs.org | Highly regio- and enantioselective functionalization of dihydropyridines. | Access to enantioenriched 3-substituted piperidines, adaptable for 2-substitution. |
| Chemo-Enzymatic Dearomatization nih.gov | Use of amine oxidases and ene-imine reductases for stereoselective synthesis. | Sustainable and highly selective method for producing chiral piperidines. |
| Hydrogen Borrowing Annulation mdpi.com | Iridium(III)-catalyzed cascade for stereoselective synthesis of substituted piperidines. | Forms two new C-N bonds in a single process. |
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for predicting the properties and biological activities of molecules like this compound, thereby guiding experimental research. Future efforts in this area will likely involve a combination of techniques to build accurate predictive models.
Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable approach for correlating the structural features of piperidine derivatives with their biological activities. nih.govmdpi.com By developing robust QSAR models, researchers can predict the potential efficacy of novel analogs of this compound before they are synthesized. nih.gov These models can be built using various descriptors, including 3D and 2D autocorrelation descriptors, and validated through internal and external verification methods. nih.gov
Key areas for future computational research include:
Development of robust QSAR models: To predict the biological activity of new derivatives.
Application of MD simulations: To study conformational dynamics and binding interactions.
Fragment-based QSAR: To design novel inhibitors by analyzing the contributions of different molecular fragments. researchgate.net
Exploration of Unconventional Molecular Interactions
The fluorine atom in this compound introduces the potential for unconventional molecular interactions that can significantly influence its chemical and biological properties. While fluorine is a weak hydrogen bond acceptor, its presence can modulate the electronic distribution within the molecule and affect its ability to form other noncovalent interactions. researchgate.netnih.gov
Future research should focus on understanding the role of the fluorine atom in:
Intramolecular Hydrogen Bonding: Investigating the possibility of an N-H···F hydrogen bond between the aniline's amino group and the fluorine atom. nih.gov Such an interaction could influence the molecule's conformation and membrane permeability. nih.gov
Halogen Bonding: Exploring the potential for the fluorine atom to participate in halogen bonds, which are becoming increasingly recognized for their importance in molecular recognition. acs.org
π-System Interactions: Studying how the fluorine substitution affects the π-electron distribution of the phenyl ring and its interactions with other aromatic systems. researchgate.net
Advanced spectroscopic techniques, such as fluorescence spectroscopy, combined with electronic-structure calculations, can be employed to study these subtle interactions in detail. acs.org
Integration into Complex Chemical Systems
The unique structure of this compound makes it an attractive building block for the synthesis of more complex chemical systems with potential applications in medicinal chemistry and materials science. The piperidine and aniline moieties can serve as scaffolds for further functionalization.
Future research in this area could involve:
Synthesis of Bioactive Compounds: Incorporating the this compound core into larger molecules to develop new therapeutic agents. The piperidine ring is a common motif in many FDA-approved drugs. researchgate.net
Development of Metal Complexes: Utilizing the nitrogen atoms in the piperidine and aniline groups as ligands for the formation of metal complexes. Such complexes could have interesting catalytic or material properties.
Creation of Macrocycles: Integrating the molecule into macrocyclic structures, which are known to exhibit unique binding properties and have applications in areas such as sensing and catalysis. nih.gov
The development of efficient synthetic methods for creating these complex systems will be a key challenge and a significant area of future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
